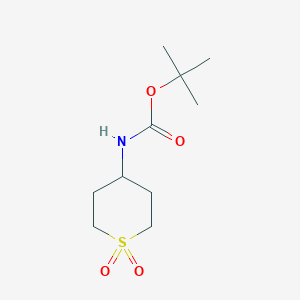

tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1,1-dioxothian-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-10(2,3)15-9(12)11-8-4-6-16(13,14)7-5-8/h8H,4-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAPOJQKLRKFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718467 | |

| Record name | tert-Butyl (1,1-dioxo-1lambda~6~-thian-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595597-01-6 | |

| Record name | tert-Butyl (1,1-dioxo-1lambda~6~-thian-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl N-(1,1-dioxothian-4-yl)carbamate: A Key Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will delve into its core chemical properties, spectroscopic signature, a validated synthetic pathway, and its reactivity, with a particular focus on its application as a versatile precursor for advanced molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs, particularly in the design of targeted protein degraders and other complex therapeutic agents.

Introduction and Strategic Importance

This compound (CAS No. 595597-01-6) is a bifunctional molecule featuring a sulfone-containing saturated heterocycle and a Boc-protected amine.[1] This unique combination of functional groups makes it an invaluable tool in synthetic organic chemistry. The thiane-1,1-dioxide core introduces desirable physicochemical properties into a target molecule, such as increased polarity, metabolic stability, and the potential for hydrogen bonding interactions via the sulfone oxygens. Simultaneously, the tert-butyloxycarbonyl (Boc) protected amine at the 4-position provides a stable, yet readily cleavable, handle for subsequent chemical elaboration.

Its classification as a "Protein Degrader Building Block" by several chemical suppliers underscores its primary application in the burgeoning field of targeted protein degradation (TPD). Molecules like PROTACs (Proteolysis Targeting Chimeras) require linkers to connect a target-binding ligand to an E3 ligase-recruiting moiety, and the structural motifs derived from this compound are ideally suited for this purpose.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical and Chemical Properties

A summary of the key identification and physical properties is presented in Table 1. The compound is a stable, solid material under standard laboratory conditions.

| Property | Value | Reference(s) |

| CAS Number | 595597-01-6 | [1][2] |

| Molecular Formula | C₁₀H₁₉NO₄S | |

| Molecular Weight | 249.33 g/mol | |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported. For comparison, tert-butyl carbamate melts at 105-108 °C. | |

| Solubility | Expected to be soluble in polar organic solvents like DCM, MeOH, DMSO. | |

| Storage | Room temperature, in a dry, well-ventilated place. |

Predicted Spectroscopic Signature

Detailed analytical data such as NMR and IR spectra are available from suppliers upon request.[1] However, the expected spectral characteristics can be confidently predicted as follows:

-

¹H NMR: The spectrum will be characterized by a large singlet around δ 1.45 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The protons on the thiane ring will appear as complex multiplets in the δ 2.0-3.5 ppm range. A broad singlet or triplet, corresponding to the N-H proton of the carbamate, is expected around δ 4.5-5.5 ppm, which would be exchangeable with D₂O. The proton at the 4-position (CH-N) would likely appear as a multiplet around δ 3.8-4.2 ppm.

-

¹³C NMR: The spectrum will show a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the methyl carbons around δ 28 ppm. The carbons of the thiane ring would appear in the δ 30-55 ppm range. The carbonyl carbon of the carbamate will be observed further downfield, typically in the δ 155-157 ppm region.

-

Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of the principal functional groups. Expected peaks include:

-

~3350 cm⁻¹: N-H stretching of the carbamate.

-

~2980 cm⁻¹: C-H stretching of the alkyl groups.

-

~1680-1700 cm⁻¹: C=O stretching of the carbamate carbonyl.

-

~1300 cm⁻¹ and ~1120 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfone group, respectively.

-

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 250.1. Adducts with sodium [M+Na]⁺ at m/z 272.1 are also likely. A characteristic fragmentation pattern would involve the loss of the tert-butyl group or isobutylene (a loss of 56 or 57 Da) and subsequent fragmentation of the carbamate.

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the Boc-protection of the corresponding free amine, 4-aminotetrahydro-2H-thiopyran 1,1-dioxide. This precursor can be synthesized via the reduction of an oxime intermediate.

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Causality: This procedure reduces the oxime to the primary amine using catalytic hydrogenation. Raney Nickel is a standard and effective catalyst for this transformation, and methanol is a suitable solvent that readily dissolves the starting material and does not interfere with the reaction.[3][4]

-

To a stirred solution of 4-(hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq) in methanol, add a catalytic amount of Raney Nickel (approx. 10% w/w).

-

Seal the reaction vessel and purge with hydrogen gas.

-

Maintain the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.

-

Wash the filter cake with additional methanol.

-

Concentrate the combined filtrate under reduced pressure to yield 4-aminotetrahydro-2H-thiopyran 1,1-dioxide, which can be used in the next step without further purification.[4]

Experimental Protocol: Synthesis of this compound

Causality: This is a standard nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of Di-tert-butyl dicarbonate (Boc anhydride). A base is required to neutralize the acidic byproducts and drive the reaction to completion. A biphasic system (e.g., THF/water with NaHCO₃) or an organic system with a tertiary amine base (e.g., DCM with triethylamine) are both effective.[5]

-

Dissolve 4-aminotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Remove the THF under reduced pressure.

-

Extract the remaining aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization to afford pure this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this building block is centered on the selective deprotection of the Boc group to reveal the primary amine, which can then be engaged in a wide array of subsequent reactions.

Caption: Key deprotection and derivatization pathways.

Protocol: Boc Deprotection

Causality: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose as it is volatile and can be easily removed. The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of gaseous isobutylene and carbon dioxide.

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

The resulting product, 4-aminotetrahydro-2H-thiopyran 1,1-dioxide, will be obtained as its trifluoroacetate salt. It can often be used directly in subsequent reactions or neutralized with a base to yield the free amine.

Applications in Drug Discovery

The deprotected amine serves as a versatile nucleophile. It can be readily acylated with carboxylic acids (using coupling reagents like HATU or EDCI), acyl chlorides, or sulfonyl chlorides. It can also undergo N-alkylation or reductive amination with aldehydes and ketones, providing access to a vast chemical space.

The primary value of this scaffold lies in its use as a linker component in bifunctional molecules. The sulfone group enhances aqueous solubility and provides a hydrogen bond acceptor, which can be critical for improving the pharmacokinetic profile of a drug candidate. In the context of PROTACs, the thiane ring provides a rigid, non-aromatic scaffold that can help to control the conformation and spatial orientation of the two linked ligands, a key factor in achieving potent and selective protein degradation.

Safety and Handling

This compound is classified with the GHS07 pictogram and the hazard statement H302: Harmful if swallowed.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor if you feel unwell.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information before handling this chemical.

References

-

Shanghai Finechem Biotechnology Co., Ltd. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride 116529-31-8. Available from: [Link]

-

Patsnap. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Available from: [Link]

Sources

An In-Depth Technical Guide to tert-Butyl N-(1,1-dioxothian-4-yl)carbamate: A Key Building Block in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that offer both functional utility and favorable physicochemical properties is incessant. tert-Butyl N-(1,1-dioxothian-4-yl)carbamate has emerged as a significant building block, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthesis protocol with mechanistic insights, characteristic analytical data, and its strategic application in the design of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this versatile molecule in their discovery programs.

Introduction and Molecular Overview

This compound, with a molecular weight of 249.33 g/mol , is a bifunctional molecule featuring a Boc-protected amine installed on a six-membered cyclic sulfone ring (thiane 1,1-dioxide). This unique combination of functional groups imparts a desirable set of characteristics for drug design. The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines, allowing for selective deprotection under mild conditions, which is crucial in multi-step synthetic campaigns.[1]

The core of the molecule's utility lies in the 1,1-dioxothiane moiety. Cyclic sulfones are recognized as valuable pharmacophores in drug design for several key reasons:

-

Polarity and Solubility: The sulfone group (SO₂) is a strong hydrogen bond acceptor and is highly polar. Incorporating this moiety can significantly increase the aqueous solubility of a lead compound, a critical parameter for improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, enhancing the in vivo stability of drug candidates.[2]

-

Conformational Rigidity: The cyclic nature of the scaffold reduces the molecule's conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[3]

-

Bioisosterism: The sulfone group can act as a bioisostere for other functional groups, such as ketones or amides, allowing for fine-tuning of a molecule's electronic and steric properties.[3]

These attributes make this compound a sought-after intermediate, especially as a component of linkers used in the synthesis of PROTACs.[4]

Physicochemical and Structural Data

The fundamental properties of the title compound are summarized below. While specific experimental data for properties like melting point and solubility are not widely published, its characteristics can be inferred from its structure and data from analogous compounds.

| Property | Value | Source(s) |

| Molecular Weight | 249.33 g/mol | |

| Molecular Formula | C₁₀H₁₉NO₄S | |

| CAS Number | 595597-01-6 | |

| IUPAC Name | This compound | [5] |

| Physical Form | Solid | |

| Purity | Commercially available at ≥98% | [4] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents like hexanes. | Inferred from structure |

| Melting Point | Not widely reported. For comparison, the parent tert-butyl carbamate has a melting point of 105-108 °C. | [6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is logically approached via a two-step sequence starting from commercially available 4-aminothiane (or its hydrochloride salt). This strategy involves the protection of the amine followed by the oxidation of the sulfide.

Step 1: Synthesis of tert-Butyl N-(thian-4-yl)carbamate

Protocol:

-

To a stirred solution of 4-aminothiane hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add a suitable base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq).

-

Allow the mixture to stir for 15-20 minutes to ensure the free base of the amine is formed.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise or as a solution in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with water and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash chromatography on silica gel if necessary.

Causality and Expertise: The use of (Boc)₂O is the industry standard for Boc protection. It is a stable solid that reacts cleanly with amines to form the carbamate, releasing benign byproducts (tert-butanol and CO₂). The reaction requires a non-nucleophilic base to neutralize the HCl salt of the starting material and the acid generated during the reaction. Using a slight excess of the base and Boc anhydride ensures the reaction goes to completion.

Step 2: Oxidation to this compound

Protocol:

-

Dissolve the tert-Butyl N-(thian-4-yl)carbamate (1.0 eq) from Step 1 in a suitable solvent such as DCM or acetic acid (approx. 0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the oxidizing agent. A common and effective choice is 3-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq). Alternatively, 30% hydrogen peroxide (H₂O₂) with a catalytic amount of a suitable metal catalyst (e.g., tungstate salts) can be used.[7]

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction carefully. If using m-CPBA, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct. If using H₂O₂, quench with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting solid can be purified by recrystallization or flash chromatography.

Causality and Expertise: The oxidation of a sulfide to a sulfone requires a stoichiometric excess of the oxidant (at least two equivalents) as the reaction proceeds through a sulfoxide intermediate. m-CPBA is a highly reliable and predictable oxidant for this transformation. The reaction is exothermic, necessitating initial cooling to control the reaction rate and prevent potential side reactions. The workup is designed to neutralize the acidic byproduct and remove any unreacted oxidant, ensuring a clean isolation of the final product.

Analytical Characterization Profile

While a publicly available, fully assigned spectrum for this specific molecule is scarce, its spectral features can be reliably predicted based on its constituent functional groups.

-

¹H NMR Spectroscopy:

-

tert-Butyl Protons: A characteristic sharp singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm.[8]

-

NH Proton: A broad singlet or triplet (due to coupling with adjacent CH) is expected, typically in the range of δ 4.5-5.5 ppm. Its chemical shift can be highly dependent on solvent and concentration.

-

Thiane Ring Protons: The protons on the C4 position (methine, -CH-) adjacent to the nitrogen will be deshielded and appear as a multiplet around δ 3.8-4.2 ppm. The protons on C2, C6, C3, and C5 will appear as complex multiplets further upfield, generally between δ 2.0-3.5 ppm. The protons alpha to the sulfone group (C2, C6) will be the most downfield within this range.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The carbamate carbonyl carbon is expected to appear in the δ 155-157 ppm region.[9]

-

tert-Butyl Carbons: The quaternary carbon will appear around δ 80-82 ppm, and the methyl carbons will give a strong signal around δ 28-29 ppm.[9]

-

Thiane Ring Carbons: The C4 carbon attached to the nitrogen will be found around δ 45-50 ppm. The carbons adjacent to the sulfur (C2, C6) will be in a similar region, while the C3 and C5 carbons will be further upfield.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate, sharp peak is expected around 3300-3400 cm⁻¹.[10]

-

C=O Stretch: A strong, sharp absorbance characteristic of the carbamate carbonyl group should appear around 1680-1700 cm⁻¹.[10]

-

S=O Stretch: Two strong, characteristic peaks for the sulfone group are expected: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.

-

Applications in Drug Discovery: A Scaffold for Protein Degraders

The primary application of this compound is as a versatile building block for constructing linkers in PROTACs.[4] PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[11]

A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects them. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for the efficacy of the PROTAC, as it must orient the two proteins correctly to form a productive ternary complex.[12]

After acid-mediated deprotection of the Boc group to reveal the free amine, the 1,1-dioxothian-4-amine scaffold can be readily incorporated into the linker chain via standard amide bond formation or other coupling chemistries. The rigid, polar nature of the cyclic sulfone provides a conformationally constrained element within the often-flexible linker chain. This structural feature can be instrumental in:

-

Optimizing Ternary Complex Formation: By reducing the degrees of freedom in the linker, the scaffold helps to properly orient the POI and E3 ligase, which is essential for efficient ubiquitination.[12]

-

Enhancing Physicochemical Properties: The inherent polarity of the sulfone can counteract the often high lipophilicity of the two ligands, improving the overall solubility and cell permeability of the final PROTAC molecule.[2][13]

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, its hazard profile can be assessed from its functional groups and available supplier information.

-

GHS Classification: The compound is classified with the GHS07 pictogram (Warning) and the hazard statement H302: Harmful if swallowed.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids (which can deprotect the Boc group).[4]

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

This compound is a strategically designed molecular building block of significant value to the medicinal chemistry and drug discovery communities. Its combination of a readily deprotectable amine and a polar, rigid cyclic sulfone scaffold provides a powerful tool for constructing complex molecules with tailored properties. Its growing use in the synthesis of PROTAC linkers underscores its importance in developing next-generation therapeutics. The synthetic protocols, analytical insights, and application context provided in this guide are intended to empower researchers to effectively utilize this compound in their pursuit of novel and impactful medicines.

References

[2] ResearchGate. (2025, August 10). Cyclic sulfoxides and sulfones in drug design. Retrieved from ResearchGate. [14] Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). [3] Enamine. Cyclic Sulfones. Retrieved from Enamine. [13] Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (2019, February 14). [15] Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH. (n.d.). [5] SynHet. This compound. Retrieved from SynHet. [16] NMR Chemical Shifts. (n.d.). [17] ChemicalBook. (2025, January 27). This compound | 595597-01-6. Retrieved from ChemicalBook. [18] Fisher Scientific. (2010, October 28). SAFETY DATA SHEET. [6] Sigma-Aldrich. tert-Butyl carbamate 98 4248-19-5. Retrieved from Sigma-Aldrich. [19] Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (n.d.). [20] BroadPharm. PROTAC Linkers. Retrieved from BroadPharm. [21] SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from SpectraBase. Sigma-Aldrich. This compound. Retrieved from Sigma-Aldrich. [4] tert-Butyl n-(1, 1-dioxothian-4-yl)carbamate, min 98%, 1 gram. (n.d.). [22] ResearchGate. (2024, September). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. [12] AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [23] Organic Syntheses Procedure. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Sigma-Aldrich. (2022, November 15). SAFETY DATA SHEET. [11] BroadPharm. (2022, December 12). What are PROTAC Linkers?. [24] MedchemExpress.com. PROTAC-Linker Conjugates for PAC. [25] Oregon State University. 13 C NMR Chemical Shifts. [26] Cayman Chemical. (2023, March 16). Safety Data Sheet. [27] National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. [9] ChemicalBook. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. [8] ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. [28] ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL N-(TERT-BUTOXYCARBONYLOXY)CARBAMATE. [1] 2 - Supporting Information. (n.d.). [29] MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [30] PubChem. tert-butyl N-(4-iodophenyl)carbamate | C11H14INO2 | CID 2773612. [31] tert-Butyl N-(thiophen-2-yl)carbamate - PMC - NIH. (n.d.). [32] Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. [33] ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [10] ChemicalBook. tert-Butyl carbamate(4248-19-5)IR1. [34] BLDpharm. 595597-01-6|this compound. [7] Organic Chemistry Portal. Sulfone synthesis by oxidation. [35] ChemicalBook. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyclic Sulfones - Enamine [enamine.net]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [synhet.com]

- 6. カルバミン酸tert-ブチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 9. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

- 10. tert-Butyl carbamate(4248-19-5) IR Spectrum [chemicalbook.com]

- 11. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 12. The Essential Role of Linkers in PROTACs [axispharm.com]

- 13. researchgate.net [researchgate.net]

- 14. iomcworld.com [iomcworld.com]

- 15. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. This compound | 595597-01-6 [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PROTAC Linkers | BroadPharm [broadpharm.com]

- 21. spectrabase.com [spectrabase.com]

- 22. researchgate.net [researchgate.net]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. medchemexpress.com [medchemexpress.com]

- 25. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

- 27. tert-Butyl carbamate [webbook.nist.gov]

- 28. chemicalbook.com [chemicalbook.com]

- 29. mdpi.com [mdpi.com]

- 30. tert-butyl N-(4-iodophenyl)carbamate | C11H14INO2 | CID 2773612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 32. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 33. researchgate.net [researchgate.net]

- 34. 595597-01-6|this compound|BLD Pharm [bldpharm.com]

- 35. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]

"tert-Butyl N-(1,1-dioxothian-4-yl)carbamate" synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Introduction

This compound is a valuable saturated heterocyclic building block in modern medicinal chemistry and drug development.[1][2] Its structure, featuring a sulfone group within a six-membered ring and a Boc-protected amine, makes it a versatile intermediate for introducing specific pharmacophoric elements.[2][3] The sulfone moiety acts as a rigid, polar hydrogen bond acceptor, while the protected amine provides a convenient handle for further synthetic elaboration.[4] This guide provides a comprehensive overview of a field-proven synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step protocols, and critical process considerations for researchers and scientists.

Core Synthetic Strategy

The most common and efficient synthesis of this compound commences from the commercially available tetrahydro-4H-thiopyran-4-one. The strategy involves a three-step sequence:

-

Reductive Amination: Conversion of the ketone to a primary amine.

-

Amine Protection: Installation of a tert-butyloxycarbonyl (Boc) group.

-

Sulfide Oxidation: Oxidation of the thioether to the corresponding sulfone.

This sequence is designed to handle the functional groups in a logical order, preventing unwanted side reactions and ensuring high yields.

Caption: Overall synthetic workflow.

Part 1: Reductive Amination of Tetrahydro-4H-thiopyran-4-one

The initial step transforms the cyclic ketone into a primary amine. Reductive amination is a powerful method for C-N bond formation, proceeding through the in situ formation of an imine or enamine intermediate, which is then reduced to the amine.[5][6]

Causality Behind Experimental Choices

-

Amine Source: Ammonium acetate or a solution of ammonia in methanol is typically used as the source of the amine. Ammonium acetate is often preferred as it also buffers the reaction medium to a weakly acidic pH (around 6-7), which is optimal for imine formation without promoting side reactions.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation. Its key advantage is its selectivity; it readily reduces the protonated iminium ion intermediate but is slow to react with the ketone starting material at neutral or slightly acidic pH. This selectivity minimizes the formation of the corresponding alcohol as a byproduct. Catalytic hydrogenation over a palladium or nickel catalyst is an alternative but may require specialized pressure equipment.[6]

-

Solvent: Methanol or ethanol are excellent solvents as they readily dissolve the starting materials and reagents.

Experimental Protocol: Synthesis of Thian-4-amine

-

To a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol, add ammonium acetate (approx. 10 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium cyanoborohydride (approx. 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

-

Carefully quench the reaction by the slow addition of aqueous HCl (e.g., 2M HCl) until the solution is acidic (pH ~2) to decompose any remaining reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with a strong base (e.g., 50% NaOH solution) to pH >12 and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield thian-4-amine, which can often be used in the next step without further purification.

Part 2: Boc Protection of Thian-4-amine

Protecting the newly formed amine is crucial for preventing it from acting as a nucleophile in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.[7][8][9]

Causality Behind Experimental Choices

-

Protecting Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for introducing the Boc group. It is an easily handled solid that reacts cleanly with amines.[9]

-

Base: A base is required to neutralize the acidic proton of the carbamic acid intermediate that forms during the reaction. Common choices include triethylamine (TEA), sodium bicarbonate, or sodium hydroxide.[7][8] The choice often depends on the solvent system (organic vs. aqueous biphasic).

-

Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system like THF/water are commonly employed.[7]

Experimental Protocol: Synthesis of tert-Butyl N-(thian-4-yl)carbamate

-

Dissolve thian-4-amine (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.5-2.0 eq) to the solution.

-

Cool the mixture to 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours until completion is confirmed by TLC or LC-MS.

-

Wash the reaction mixture sequentially with water, dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, tert-butyl N-(thian-4-yl)carbamate, can be purified by column chromatography on silica gel or by recrystallization.

Caption: Mechanism of Boc protection.

Part 3: Oxidation of Thioether to Sulfone

The final step is the oxidation of the cyclic thioether to the 1,1-dioxide (sulfone). This transformation significantly alters the molecule's polarity and conformational properties.[4]

Causality Behind Experimental Choices

-

Oxidizing Agent: A key consideration is selecting an oxidant that is potent enough to convert the sulfide to a sulfone without affecting the Boc-protecting group or other parts of the molecule.

-

m-Chloroperoxybenzoic acid (m-CPBA): A highly effective and common choice. Using slightly more than two equivalents ensures complete oxidation to the sulfone. The intermediate sulfoxide is typically not isolated.

-

Oxone® (Potassium peroxymonosulfate): A stable, water-soluble, and safe alternative to peroxy acids. It is often used in a biphasic system or in polar solvents like methanol/water.

-

Hydrogen Peroxide (H₂O₂): Can also be used, often with a metal catalyst like sodium tungstate, to increase its efficacy.[10]

-

-

Stoichiometry: The oxidation of a sulfide to a sulfone requires two equivalents of the oxidizing agent.[4] Using a slight excess (e.g., 2.1-2.2 eq) ensures the reaction goes to completion.

-

Solvent: Dichloromethane (DCM) or chloroform are excellent solvents for reactions involving m-CPBA. For Oxone®, a mixture of methanol and water is typical.

Experimental Protocol: Synthesis of this compound

-

Dissolve tert-butyl N-(thian-4-yl)carbamate (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approx. 77% purity, 2.2 eq) portion-wise over 30 minutes, carefully monitoring the internal temperature. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by LC-MS to observe the disappearance of the starting material and the sulfoxide intermediate.

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Wash the mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA and remove the m-chlorobenzoic acid byproduct. Repeat the wash until gas evolution ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The final product, this compound, can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel chromatography to yield a white solid.

Data Summary

The following table summarizes typical data for the described synthetic pathway. Yields are representative and may vary based on reaction scale and purification methods.

| Step | Transformation | Starting Material | Product | Typical Yield |

| 1 | Reductive Amination | Tetrahydro-4H-thiopyran-4-one | Thian-4-amine | 75-90% |

| 2 | Boc Protection | Thian-4-amine | tert-Butyl N-(thian-4-yl)carbamate | 90-98% |

| 3 | Oxidation | tert-Butyl N-(thian-4-yl)carbamate | This compound | 85-95% |

References

-

Meena, & Meena. (n.d.). Conformational and steric effects on the oxidation of some substituted tetrahydrothiopyran-4-ones and their I, l-dioxides by pyr. Accessed January 7, 2026. Available from: [Link]

-

Seradj, H., et al. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 29(8), 1620. Available from: [Link]

-

ResearchGate. (n.d.). Tetrahydrothiopyran oxidation in the presence of [Zn 2.... Accessed January 7, 2026. Available from: [Link]

-

Wikipedia. (n.d.). Sulfone. Accessed January 7, 2026. Available from: [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Accessed January 7, 2026. Available from: [Link]

-

Oakwood Chemical. (n.d.). tert-Butyl n-(1, 1-dioxothian-4-yl)carbamate, min 98%. Accessed January 7, 2026. Available from: [Link]

-

ACS Publications. (n.d.). Syntheses of 4H-Thiopyran-4-one 1,1-Dioxides as Precursors to Sulfone-Containing Analogs of Tetracyanoquinodimethane. Accessed January 7, 2026. Available from: [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Accessed January 7, 2026. Available from: [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Accessed January 7, 2026. Available from: [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Accessed January 7, 2026. Available from: [Link]

-

Macmillan Group. (n.d.). Enantioselective Organocatalytic Reductive Amination. Accessed January 7, 2026. Available from: [Link]

-

MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Accessed January 7, 2026. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Accessed January 7, 2026. Available from: [Link]

-

NIH. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. Accessed January 7, 2026. Available from: [Link]

-

NIH. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Accessed January 7, 2026. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Accessed January 7, 2026. Available from: [Link]

-

RSC Publishing. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Accessed January 7, 2026. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Accessed January 7, 2026. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. Accessed January 7, 2026. Available from: [Link]

-

NIH. (n.d.). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Accessed January 7, 2026. Available from: [Link]/PMC8942008/)

Sources

- 1. This compound [synhet.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Sulfone - Wikipedia [en.wikipedia.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

This guide provides an in-depth analysis of tert-butyl N-(1,1-dioxothian-4-yl)carbamate, a pivotal building block in contemporary medicinal chemistry. We will explore its chemical identity, synthesis, and critical role in the development of novel therapeutics, offering insights grounded in established scientific principles and practical laboratory experience.

Chemical Identity and Nomenclature

This compound is a bifunctional molecule that marries the protective qualities of a tert-butoxycarbonyl (Boc) group with the structural motif of a cyclic sulfone. This combination makes it a valuable intermediate in organic synthesis.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] This nomenclature precisely describes its molecular architecture: a tert-butyl carbamate attached to the 4-position of a thiane ring, where the sulfur atom is oxidized to a sulfone (1,1-dioxo).

Key Identifiers and Properties:

| Identifier | Value |

| CAS Number | 595597-01-6[1][2] |

| Molecular Formula | C₁₀H₁₉NO₄S[2] |

| Molecular Weight | 249.33 g/mol [2] |

| Appearance | Solid |

| Purity | Typically ≥98%[2] |

The Strategic Importance in Drug Discovery

The carbamate group is a frequently utilized structural motif in approved pharmaceuticals and prodrugs.[3] Its stability and ability to engage in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets.[3] The tert-butyl carbamate, in particular, serves as a crucial protecting group for amines in organic synthesis, a foundational technique in the construction of complex drug candidates.[4]

The 1,1-dioxothiane moiety imparts specific physicochemical properties, such as increased polarity and the potential for hydrogen bonding, which can influence a drug candidate's solubility, absorption, and metabolic stability. The strategic incorporation of this sulfone-containing ring system is a key tactic for medicinal chemists aiming to optimize the pharmacokinetic profile of a lead compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves the protection of an amino group on a precursor molecule, followed by oxidation of the sulfide to a sulfone.

Illustrative Synthetic Workflow:

A generalized synthetic pathway can be visualized as follows:

Caption: A representative workflow for the synthesis of the title compound.

Detailed Experimental Protocol:

Step 1: Boc Protection of 4-Aminothiane

-

Rationale: The protection of the amine with a tert-butoxycarbonyl (Boc) group is a standard procedure to prevent unwanted side reactions during the subsequent oxidation step. This method is widely employed due to the stability of the Boc group under various conditions and its straightforward removal under acidic conditions.

-

Procedure:

-

Dissolve the 4-aminothiane precursor in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, typically triethylamine or diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the resulting tert-butyl N-(thian-4-yl)carbamate, if necessary, by column chromatography.

-

Step 2: Oxidation to the Sulfone

-

Rationale: The oxidation of the sulfide to a sulfone is a critical transformation. The choice of oxidizing agent is paramount to achieving a clean and efficient reaction. Common reagents include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®).

-

Procedure:

-

Dissolve the tert-butyl N-(thian-4-yl)carbamate in a solvent that is stable to oxidation, such as DCM or methanol.

-

Cool the solution in an ice bath to control the exothermic nature of the oxidation.

-

Add the oxidizing agent portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

-

Quench any excess oxidizing agent with a reducing agent, such as sodium thiosulfate solution.

-

Perform an aqueous workup, dry the organic layer, and concentrate the solution.

-

Purify the final product, this compound, by recrystallization or column chromatography to achieve the desired purity.

-

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a comprehensive profile of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The proton NMR spectrum would show characteristic peaks for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm) and signals corresponding to the protons on the thiane ring.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.[1]

Applications in Medicinal Chemistry

This compound is a versatile building block used in the synthesis of a wide range of biologically active molecules. The Boc-protected amine allows for its use in peptide synthesis and other coupling reactions, while the sulfone group can be a key pharmacophoric element or a means to modulate physicochemical properties.

Workflow for Incorporation into a Drug Candidate:

Caption: General scheme for utilizing the title compound in synthesis.

This intermediate is particularly valuable in the development of inhibitors for various enzymes and receptors where the sulfone can act as a hydrogen bond acceptor. Its application extends to the synthesis of compounds targeting a range of diseases, from cancer to neurological disorders.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Handle in a well-ventilated area or a fume hood.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place.[6]

-

Disposal: Dispose of the chemical and its container in accordance with local regulations.[6]

Conclusion

This compound is a strategically important building block in modern drug discovery. Its unique combination of a protected amine and a cyclic sulfone provides medicinal chemists with a versatile tool for synthesizing novel therapeutic agents with potentially enhanced properties. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in the research and development of new medicines.

References

- Supporting Information for a relevant scientific article.

-

PubChem. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. Available from: [Link]

-

PubChem. Carbamic acid, N-((1R)-2-(1,1'-biphenyl)-4-YL-1-(hydroxymethyl)ethyl)-, 1,1-dimethylethyl ester. Available from: [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

-

SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

Farooq, M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC Chemistry, 11(1), 23. Available from: [Link]

-

T. S. Gontijo, et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(23), 9359-9381. Available from: [Link]

-

Matosevic, A., & Vlainic, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 73-86. Available from: [Link]

-

Chen, K., et al. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Advances in Computer Science Research, 59, 209-212. Available from: [Link]

-

NIST. tert-Butyl carbamate. In NIST Chemistry WebBook. Available from: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Li, Y., et al. (2014). tert-Butyl N-[2-(N-isobutyl-4-meth-oxy-benzene-sulfonamido)-eth-yl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o674. Available from: [Link]

Sources

- 1. This compound [synhet.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aksci.com [aksci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

"tert-Butyl N-(1,1-dioxothian-4-yl)carbamate" structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the role of heterocyclic building blocks is paramount. Among these, sulfur-containing scaffolds have garnered significant attention due to their unique stereoelectronic properties and their prevalence in biologically active molecules. This compound (CAS No. 595597-01-6) is a key intermediate, merging the versatile Boc (tert-butoxycarbonyl) protecting group with a saturated sulfone heterocycle, the thiane-1,1-dioxide ring.[1][2][3][4] Its utility in medicinal chemistry, particularly as a precursor for introducing the 4-aminothiane-1,1-dioxide motif, necessitates an unambiguous and robust protocol for its structural verification.

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. We move beyond a simple listing of data to explain the causal relationships between molecular structure and spectroscopic output. This document is designed for researchers, chemists, and quality control professionals who require a self-validating system for molecular characterization, grounded in authoritative analytical principles. The molecular formula is C₁₀H₁₉NO₄S, corresponding to a molecular weight of approximately 249.33 g/mol .[2][4][5]

Molecular Architecture and Analytical Strategy

The foundational step in any structure elucidation is a clear understanding of the proposed molecular architecture. The structure of this compound is presented below, with key carbon positions numbered for clarity in the subsequent spectroscopic analysis.

Figure 1: Annotated structure of this compound.

Caption: A logical workflow for definitive structure elucidation.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Rationale: Mass spectrometry serves as the first line of analytical evidence, providing the molecular weight of the compound. For a molecule of this nature, Electrospray Ionization (ESI) is the preferred technique due to its soft ionization, which typically preserves the molecular ion. We anticipate the formation of protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Expected Results:

-

Molecular Formula: C₁₀H₁₉NO₄S

-

Exact Mass: 249.10

-

Predicted Ion Peaks (High-Resolution MS):

-

[M+H]⁺: m/z 250.1135

-

[M+Na]⁺: m/z 272.0954

-

A key fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene, which provides strong confirmatory evidence.

-

[M - C₄H₈ + H]⁺: Loss of isobutylene (m/z 56.06) from the [M+H]⁺ ion, resulting in a peak at m/z 194.05.

-

[C₄H₉]⁺: A peak corresponding to the tert-butyl cation at m/z 57.07.

Infrared (IR) Spectroscopy: Functional Group Analysis

Expertise & Rationale: IR spectroscopy is a rapid and powerful tool for identifying the key functional groups within the molecule. The spectrum is expected to be dominated by strong absorptions from the carbamate and sulfone moieties.

Expected Characteristic Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Notes |

| N-H (Carbamate) | Stretching | 3300 - 3400 | A moderately sharp peak indicating the secondary amine of the carbamate. |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Characteristic of the methylene groups in the ring and the methyl groups of the tert-butyl moiety. |

| C=O (Carbamate) | Stretching | 1680 - 1710 | A very strong, sharp absorption, characteristic of the urethane carbonyl.[6] |

| S=O (Sulfone) | Asymmetric & Symmetric Stretching | 1280 - 1350 (asym) 1120 - 1160 (sym) | Two distinct, very strong absorptions confirming the presence of the SO₂ group. |

| C-N | Stretching | 1220 - 1280 | Often coupled with other vibrations, but expected in this region. |

The presence of these specific bands provides a high degree of confidence in the gross structural features of the molecule before proceeding to the more detailed NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Mapping

Expertise & Rationale: NMR spectroscopy provides the most detailed information, allowing for the complete mapping of the carbon and proton skeleton. The chemical shifts are heavily influenced by the electron-withdrawing nature of the adjacent sulfone and carbamate groups.

¹H NMR Spectroscopy

The proton spectrum allows for the precise assignment of all non-exchangeable protons. The powerful deshielding effect of the SO₂ group is the most significant factor influencing the chemical shifts of the heterocyclic ring protons.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -C(CH₃)₃ | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.[7] |

| NH | 4.5 - 5.5 | Broad Singlet (br s) | 1H | The carbamate proton signal is often broad and its chemical shift is concentration-dependent. |

| H4 | 3.9 - 4.2 | Multiplet (m) | 1H | This methine proton is deshielded by the adjacent nitrogen atom of the carbamate. |

| H2, H6 (axial & eq) | 3.0 - 3.3 | Multiplet (m) | 4H | These methylene protons are alpha to the strongly electron-withdrawing sulfone group, causing a significant downfield shift. |

| H3, H5 (axial & eq) | 2.1 - 2.4 | Multiplet (m) | 4H | These methylene protons are beta to the sulfone group and are less deshielded than H2/H6. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule. The chemical shifts provide complementary information to the ¹H NMR data.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C=O (Carbamate) | ~155 | The carbonyl carbon of the carbamate group, typical for this functional group.[6][7] |

| -C(CH₃)₃ | ~80 | The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen.[7][8] |

| C2, C6 | ~52 | These carbons are alpha to the sulfone group and are significantly deshielded. |

| C4 | ~45 | The methine carbon attached to the nitrogen. |

| C3, C5 | ~29 | The methylene carbons beta to the sulfone group. |

| -C(CH₃)₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group.[7][8] |

Experimental Protocols for Data Acquisition

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of the dried compound for ¹H NMR and 25-30 mg for ¹³C NMR analysis.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

-

Internal Standard: For precise chemical shift referencing, utilize the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9] Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[9]

NMR Instrument Setup and Acquisition

-

Spectrometer: Utilize a spectrometer with a field strength of ≥400 MHz for optimal signal dispersion.[9]

-

Temperature: Maintain a constant probe temperature of 298 K (25 °C).[9]

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Acquisition Parameters:

-

Technique: Proton-decoupled (e.g., zgpg30)

-

Pulse Angle: 30°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 512-2048 (or until adequate signal-to-noise is achieved)

-

Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analyzer: Time-of-Flight (TOF) for high-resolution mass accuracy.

-

Data Acquisition: Scan over a mass range of m/z 50-500.

Infrared Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Conclusion

The structural elucidation of This compound is achieved through a systematic and integrated analytical approach. Mass spectrometry confirms the molecular formula, while IR spectroscopy provides rapid identification of the key carbamate and sulfone functional groups. The definitive connectivity and stereoelectronic environment are mapped using ¹H and ¹³C NMR spectroscopy, with the observed chemical shifts being fully consistent with the powerful inductive effects of the sulfone and carbamate moieties. By adhering to the rigorous protocols outlined in this guide, researchers can achieve an unambiguous and trustworthy characterization of this important chemical intermediate.

References

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]

-

Supporting Information. (n.d.). Available at: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. Available at: [Link]

-

SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

1PlusChem LLC. 595597-01-6 | this compound. Available at: [Link]

-

PubChem. tert-Butyl N-(4-hydroxybutyl)carbamate. Available at: [Link]

-

Chen, K. et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. Available at: [Link]

-

Arslan, H. et al. (2013). FT-IR spectrum of tert-butyl.... ResearchGate. Available at: [Link]

-

PubChem. Tert-butyl n-[2-(4,7-dioxoindol-1-yl)ethyl]carbamate. Available at: [Link]

Sources

- 1. This compound [synhet.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 595597-01-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound 595597-01-6 [sigmaaldrich.com]

- 5. 1pchem.com [1pchem.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectral Analysis of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the compound tert-Butyl N-(1,1-dioxothian-4-yl)carbamate (CAS 595597-01-6). Designed for researchers and professionals in drug development and chemical synthesis, this document details the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra, this guide utilizes predictive models and data from analogous structures to provide a robust, chemically accurate characterization. Each section includes a detailed interpretation of the predicted data, explaining the causal relationships between the molecular structure and its spectral output, alongside field-proven experimental protocols for data acquisition.

Structural and Spectroscopic Overview

This compound is a bifunctional molecule featuring a Boc-protected amine and a cyclic sulfone. The structural characterization of such molecules is fundamental to verifying its identity and purity, which underpins its application in synthetic and medicinal chemistry. Spectroscopic analysis provides a definitive, non-destructive method for this verification.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₉NO₄S

-

Molecular Weight: 249.33 g/mol

The key structural features to be identified are:

-

The tert-butoxycarbonyl (Boc) group: Characterized by a strong carbonyl (C=O) stretch in the IR and a distinctive singlet for the nine equivalent methyl protons in ¹H NMR.

-

The secondary carbamate functionality: Exhibiting N-H stretching and bending vibrations in the IR.

-

The thiane-1,1-dioxide ring : A six-membered saturated heterocyclic sulfone. The strongly electron-withdrawing sulfone group (SO₂) significantly influences the chemical shifts of adjacent protons and carbons in the NMR spectra and produces intense, characteristic stretching bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete connectivity map of the molecule can be established.

Predicted ¹H NMR Analysis (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to show five distinct signals. The sulfone group at position 1 of the thiane ring creates a plane of symmetry, rendering the protons at C2 and C6, as well as C3 and C5, chemically equivalent. However, the axial and equatorial protons on each of these carbons are diastereotopic and thus non-equivalent, leading to complex splitting patterns.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| H_a | ~ 4.85 | Broad Singlet | 1H | NH -CO | The carbamate proton is typically broad and its position is solvent/concentration dependent. |

| H_b | ~ 4.10 | Multiplet | 1H | CH -NH | This methine proton is attached to the nitrogen atom, resulting in a downfield shift. |

| H_c | ~ 3.20 | Multiplet | 4H | CH₂ -SO₂ | Protons alpha to the strongly electron-withdrawing sulfone group are significantly deshielded and shifted downfield. |

| H_d | ~ 2.35 | Multiplet | 4H | CH₂ -CH | Protons beta to the sulfone group are less deshielded than H_c. |

| H_e | 1.45 | Singlet | 9H | C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet in a typical upfield region. |

Predicted ¹³C NMR Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct carbon signals, consistent with the molecule's structure.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| C₁ | ~ 155.0 | C =O | The carbonyl carbon of the carbamate group appears at a characteristic downfield position. |

| C₂ | ~ 80.0 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| C₃ | ~ 52.0 | C H₂-SO₂ | Carbons alpha to the sulfone group are strongly deshielded. |

| C₄ | ~ 47.0 | C H-NH | The methine carbon attached to the nitrogen. |

| C₅ | ~ 28.5 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| C₆ | ~ 27.0 | C H₂-CH | The methylene carbons beta to the sulfone group. |

Experimental Protocol: Acquiring NMR Spectra

This protocol outlines a standard procedure for the acquisition of high-resolution NMR spectra for a small organic molecule like the topic compound.[1][2][3]

Sample Preparation:

-

Weigh 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.[2][3]

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[2]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely and label it clearly.

Instrument Setup and Data Acquisition:

-

Carefully insert the NMR tube into a spinner turbine, adjusting the depth using a gauge to ensure the sample is centered in the detection coil.

-

Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step compensates for any magnetic field drift.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks. This is often an automated process.

-

Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 90° pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 2 seconds, and 8 to 16 scans.

-

For ¹³C NMR, acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 or more) to achieve a good signal-to-noise ratio.[3]

-

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and offering structural insights through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Predicted Mass Spectrum Analysis (ESI+)

-

Molecular Ion: The primary ion expected in the positive ion mode ESI mass spectrum would be the protonated molecule, [M+H]⁺, at m/z 250.1 . Adducts with sodium, [M+Na]⁺ at m/z 272.1 , or potassium, [M+K]⁺ at m/z 288.1 , are also commonly observed.

-

Key Fragmentation: Boc-protected amines are known to exhibit characteristic fragmentation patterns.[4][5][6][7] The most prominent fragmentation involves the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, resulting in a fragment at m/z 194.1 ([M+H - 56]⁺). Another common fragment is the stable tert-butyl cation at m/z 57 .

Experimental Protocol: ESI-MS Analysis

This protocol describes the preparation and analysis of a sample using a high-resolution ESI mass spectrometer.[8][9]

-

Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Working Solution Preparation: Perform a serial dilution of the stock solution. A typical final concentration for direct infusion is in the range of 1-10 µg/mL.[9] Take 10 µL of the stock solution and dilute it with 1 mL of a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote protonation for positive ion mode.

-

Sample Loading: Transfer the final working solution into a 2 mL mass spectrometry vial with a septum cap. Ensure there is no particulate matter.

-

Instrument Setup: Set the ESI source parameters. Typical settings include a capillary voltage of 3-4 kV, a drying gas (N₂) flow rate of 5-10 L/min, and a source temperature of 100-150 °C.

-

Data Acquisition: Infuse the sample into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump. Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. It is an excellent tool for identifying the presence of key chemical bonds.

Predicted IR Spectrum Analysis

The IR spectrum will be dominated by absorptions from the carbamate and sulfone groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3350 | N-H Stretch | Secondary Carbamate (N-H) |

| ~ 2980 | C-H Stretch | Alkyl (C-H) |

| ~ 1690 | C=O Stretch | Carbamate Carbonyl (C=O) |

| ~ 1520 | N-H Bend | Secondary Carbamate (N-H) |

| ~ 1325 and 1125 | Asymmetric & Symmetric SO₂ Stretch | Sulfone (S=O) |

The two strong, distinct peaks for the sulfone group's symmetric and asymmetric stretching are highly characteristic and serve as a definitive marker for this functionality.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR is a convenient technique for analyzing solid or liquid samples with minimal preparation.[11][12][13][14]

-

Background Collection: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[12] Collect a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the instrument's pressure arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.[13]

-

Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: After the measurement, raise the pressure arm, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol), allowing it to fully evaporate before the next measurement.[11]

Integrated Analysis and Workflow

The definitive structural elucidation of this compound relies on the synergistic interpretation of all three spectroscopic techniques. The workflow below illustrates this integrated approach.

Caption: Integrated workflow for spectroscopic analysis.

References

-

Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. [Link]

-

Paton Group, Colorado State University. (n.d.). CASCADE. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

University of California, Davis. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. [Link]

-

Master Organic Chemistry. (n.d.). IR Chart. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. [Link]

-

ResearchGate. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

The Hong Kong University of Science and Technology, Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

-

Georgia Institute of Technology NMR Center. (2023, August 29). Small molecule NMR sample preparation. [Link]

-

University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service (PDF). [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-